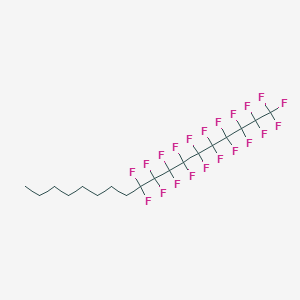

1-(Perfluorodecyl)octane

説明

特性

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluorooctadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F21/c1-2-3-4-5-6-7-8-9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)15(31,32)16(33,34)17(35,36)18(37,38)39/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHWFBGRTHMNLGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F(CF2)10(CH2)8H, C18H17F21 | |

| Record name | Octadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-heneicosafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80895310 | |

| Record name | 1-(Perfluorodecyl)octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80895310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

632.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93454-70-7 | |

| Record name | 1-(Perfluorodecyl)octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80895310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization of 1 Perfluorodecyl Octane and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of fluorinated organic molecules. The presence of NMR-active nuclei such as ¹³C and ¹⁹F allows for a comprehensive analysis of the carbon skeleton and the fluorine environments within 1-(Perfluorodecyl)octane.

Carbon-13 (¹³C) NMR spectroscopy provides critical information about the carbon framework of this compound. Due to the molecule's linear structure and the absence of symmetry, each of the 18 carbon atoms is chemically distinct and is expected to produce a unique signal in the ¹³C NMR spectrum. The chemical shifts are significantly influenced by the electronegativity of the attached fluorine atoms.

The carbon atoms of the perfluorodecyl chain experience a strong deshielding effect, causing them to resonate at a lower field (higher ppm values) compared to typical alkane carbons. Conversely, the carbons in the octane (B31449) chain exhibit chemical shifts characteristic of aliphatic hydrocarbons. The carbon atom directly bonded to the perfluorinated chain (C-1' of the octane moiety) will show a shift influenced by the adjacent CF₂ group. Quaternary carbons, those without any attached hydrogens, typically show weaker signals.

Representative ¹³C NMR Chemical Shift Data for this compound This table presents expected chemical shift (δ) ranges based on typical values for perfluoroalkanes and n-alkanes.

| Carbon Atom Position | Expected Chemical Shift (δ, ppm) | Notes |

| Perfluorodecyl Chain | ||

| CF₃- | ~118-122 | Terminal trifluoromethyl group. |

| -CF₂- (internal) | ~108-116 | Multiple signals for the eight internal difluoromethylene groups. |

| -CF₂-CH₂- | ~110-115 | Difluoromethylene group adjacent to the alkyl chain. |

| Octane Chain | ||

| -CH₂-CF₂- | ~30-35 | Methylene group adjacent to the perfluorinated chain. |

| -CH₂- (internal) | ~22-32 | Multiple signals for the internal methylene groups of the octane chain. |

| -CH₃ | ~14 | Terminal methyl group. |

Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis and Through-Space Couplings

Fluorine-19 (¹⁹F) NMR is a highly sensitive and informative technique for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus nih.govnih.govwikipedia.org. The large chemical shift dispersion, often spanning over 800 ppm, allows for excellent signal separation and detailed structural analysis nih.govwikipedia.org.

In the ¹⁹F NMR spectrum of this compound, distinct signals are expected for the terminal trifluoromethyl (-CF₃) group and each of the nine difluoromethylene (-CF₂-) groups. The chemical shifts of these groups are dependent on their position along the perfluorodecyl chain. Typically, the terminal -CF₃ group resonates around -81 ppm, while the -CF₂- groups appear in the range of -120 to -126 ppm osti.gov. The -CF₂- group adjacent to the hydrocarbon chain will have a distinct chemical shift compared to the other -CF₂- groups.

Representative ¹⁹F NMR Chemical Shift Data for this compound This table presents expected chemical shift (δ) ranges relative to a standard such as CFCl₃.

| Fluorine Atom Position | Expected Chemical Shift (δ, ppm) | Multiplicity |

| CF₃ -CF₂- | ~ -81 | Triplet |

| CF₃-CF₂ - | ~ -126 | Multiplet |

| -CF₂- (internal) | ~ -122 to -124 | Multiplets |

| -CF₂ -CH₂- | ~ -115 to -120 | Triplet |

Through-Space Couplings: Scalar ¹⁹F-¹⁹F couplings can occur not only through bonds but also through space when fluorine atoms are in close spatial proximity, allowing for the overlap of nonbonding orbitals anu.edu.aunih.gov. This phenomenon, known as through-space JFF coupling, is typically observed in sterically crowded molecules or specific conformations where fluorinated groups are held close together nih.govresearchgate.net. In a flexible linear molecule like this compound, observable through-space couplings are less likely but could potentially occur between non-adjacent fluorine atoms if certain folded conformations are sufficiently populated. The detection of such couplings can provide valuable insights into the conformational preferences of the molecule in solution anu.edu.au.

Mass Spectrometry Techniques for Compound Identification and Purity Assessment

Mass spectrometry (MS) is a cornerstone for the identification, quantification, and purity assessment of per- and polyfluoroalkyl substances (PFAS) due to its exceptional sensitivity and selectivity. Various MS-based approaches are employed depending on the volatility of the analyte and the complexity of the sample matrix.

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for achieving the highest accuracy and precision in the quantitative analysis of trace-level compounds, including PFAS rsc.orgnih.gov. The method involves adding a known quantity of a stable, isotopically labeled version of the target analyte (e.g., ¹³C-labeled this compound) to the sample before any preparation or extraction steps rsc.orgnih.gov.

Because the isotopically labeled internal standard is chemically identical to the native analyte, it experiences the same losses during sample preparation and the same ionization suppression or enhancement effects during analysis nih.govepa.gov. By measuring the ratio of the native analyte to the labeled standard in the mass spectrometer, a highly accurate concentration can be calculated, effectively correcting for matrix effects and variations in instrument response bohrium.com. This approach is crucial for reliable quantification in complex environmental and biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds nih.govnih.gov. This compound, with its long hydrocarbon and fluorocarbon chains, has limited volatility but can be analyzed by GC-MS, often using high-temperature columns and methods. The technique separates compounds in a mixture based on their boiling points and interactions with the GC column before they are introduced into the mass spectrometer for detection chromatographytoday.com.

In the mass spectrometer, the molecules are ionized, typically by electron ionization (EI), which causes them to fragment in a reproducible manner. The resulting mass spectrum, a pattern of mass-to-charge ratios of the fragments, serves as a "chemical fingerprint" for identification. For a molecule like this compound, characteristic fragmentation would involve cleavage of the C-C bonds, leading to a series of ions corresponding to the loss of CF₂ or CH₂ units. For certain less volatile or more polar PFAS, chemical derivatization may be employed to increase their amenability to GC-MS analysis tntech.edu.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most widely used technique for the analysis of a broad range of PFAS, including non-volatile and ionic species, in complex matrices like water, soil, and biological tissues chromatographytoday.comsigmaaldrich.comchromatographyonline.com. The initial separation is performed by liquid chromatography, which is well-suited for a wide range of compound polarities lcms.cz.

Following separation, the analyte is ionized (commonly via electrospray ionization, ESI) and analyzed by a tandem mass spectrometer nih.gov. In MS/MS, a specific precursor ion corresponding to the mass of the target analyte is selected, fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, minimizing interferences from the sample matrix nih.gov. For this compound, a hypothetical MRM transition could involve the selection of its molecular ion and monitoring a characteristic fragment.

Hypothetical LC-MS/MS Parameters for this compound

| Parameter | Value |

| Ionization Mode | Negative Electrospray (ESI-) |

| Precursor Ion (Q1) | [M-H]⁻ or other adducts |

| Product Ion (Q3) | Characteristic fragment ion |

| Collision Energy | Optimized for fragmentation |

This targeted approach allows for the detection and quantification of compounds like this compound at very low concentrations (parts-per-trillion or lower) sigmaaldrich.comnih.gov.

Chromatographic Separations for Isomer Differentiation and Mixture Analysis

Ultra-Performance Liquid Chromatography (UPLC) for Isomer-Specific Analysis

Ultra-Performance Liquid Chromatography (UPLC) stands as a powerful analytical technique for the separation and analysis of complex mixtures, offering significant advantages in resolution, speed, and sensitivity over conventional High-Performance Liquid Chromatography (HPLC). These advantages are particularly crucial for the isomer-specific analysis of fluorinated compounds like this compound and its analogues. The synthesis of such compounds can often result in a mixture of linear and branched isomers, the separation of which is essential for accurate quantification and characterization. chromatographyonline.com

The separation of fluorinated compounds by reversed-phase chromatography is influenced by the fluorine content percentage (F%) of the analytes. nih.govnih.govresearchgate.net Optimal separation can be achieved by carefully selecting the stationary and mobile phases. For instance, studies have shown that pairing a standard reverse-phase column, such as a C8 or C18 column, with a fluorinated eluent like trifluoroethanol can significantly improve the separation of fluorinated amphiles. nih.govnih.govresearchgate.net Furthermore, adjusting the chromatographic temperature can enhance separation, with baseline separation of some fluorinated compounds being achieved at elevated temperatures (e.g., 45°C). nih.govnih.govresearchgate.net

For the specific challenge of separating isomers of perfluorinated compounds, specialized column chemistries have been developed. Pentafluorophenyl (PFP) stationary phases, for example, have demonstrated superior selectivity for isomers of compounds like perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS) compared to traditional C18 columns. chromatographyonline.comresearchgate.net This selectivity arises from the unique interactions between the electron-rich PFP phase and the highly electronegative fluorine atoms of the analytes. Similarly, C30 phases have also shown excellent shape selectivity for separating isomers of carotenoids, a principle that can be extended to other structurally complex molecules. researchgate.net

In a typical UPLC method for separating fluorinated compounds, a gradient elution is employed using a binary mobile phase, often consisting of an aqueous component (e.g., ammonium acetate buffer) and an organic modifier (e.g., methanol or acetonitrile). chromatographyonline.com The UPLC system's ability to operate at high backpressures allows for the use of columns packed with sub-2 µm particles, leading to sharper peaks and better resolution of closely eluting isomers. researchgate.net

Table 1: UPLC Parameters for Separation of Fluorinated Compound Isomers This table is a representative example based on published methods for similar compounds.

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Hypersil GOLD PFP (1.9 µm) | Provides enhanced selectivity for fluorinated isomers. chromatographyonline.com |

| Mobile Phase A | 20 mM Aqueous Ammonium Acetate | Acts as a buffer and influences ionization in the mass spectrometer. chromatographyonline.com |

| Mobile Phase B | Methanol | Organic modifier for eluting hydrophobic compounds. chromatographyonline.com |

| Flow Rate | 0.45 mL/min | Optimized for small particle columns to maintain efficiency. chromatographyonline.com |

| Gradient | Timed gradient from 20% to 100% B | Allows for the elution of a wide range of compounds with varying polarities. chromatographyonline.com |

| Temperature | 45°C | Can improve separation efficiency and reduce viscosity. nih.govnih.gov |

| Detector | Tandem Mass Spectrometry (MS/MS) | Provides high sensitivity and specificity for quantification. chromatographyonline.com |

Vibrational Spectroscopy for Molecular Structure Confirmation (e.g., FT-IR)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is an indispensable tool for the confirmation of molecular structures. youtube.comnih.gov It operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes, creating a unique spectral "fingerprint". thermofisher.com For a semifluorinated alkane like this compound, the FT-IR spectrum is dominated by intense absorption bands associated with the vibrations of its carbon-fluorine (C-F) and carbon-hydrogen (C-H) bonds.

The most characteristic feature in the FT-IR spectrum of a perfluorinated chain is the strong absorption in the C-F stretching region, typically found between 1100 and 1300 cm⁻¹. Research on perfluorinated and semifluorinated alkanes has shown that specific bands within this region are highly sensitive to the molecular environment. nih.gov For instance, the asymmetric CF₃ stretching bands and other C-F stretching vibrations exhibit distinct changes in bandwidth and intensity depending on whether the compound is in a fluorous or non-fluorous environment. nih.gov In a fluorous environment, these bands tend to broaden significantly. nih.gov This information is crucial for confirming the integrity of the perfluorodecyl moiety in this compound.

The presence of the octane segment of the molecule would be confirmed by the characteristic C-H stretching vibrations of the methylene (CH₂) groups, which appear in the region of 2850-2960 cm⁻¹. The spectrum would also show C-H bending (scissoring and rocking) vibrations at lower frequencies. By analyzing the presence, position, and intensity of these characteristic bands, FT-IR spectroscopy provides a rapid and reliable method for confirming the molecular structure of this compound. researchgate.netoregonstate.edu The technique can be performed on neat samples, solutions, or even in the vapor phase. nih.gov

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-F (Perfluorodecyl chain) | Stretching | 1100 - 1300 | Strong |

| C-H (Octyl chain) | Stretching | 2850 - 2960 | Medium-Strong |

| CH₂ (Octyl chain) | Bending (Scissoring) | ~1465 | Medium |

| CF₃ (Terminal group) | Asymmetric Stretching | Variable, in C-F region | Strong |

Quality Control and Reference Material Characterization in Fluorinated Compound Analysis

Rigorous quality control (QC) is paramount in the analysis of fluorinated compounds to ensure the accuracy, reliability, and comparability of data across different laboratories. gore.com A cornerstone of any quality assurance program is the use of Certified Reference Materials (CRMs) and Reference Materials (RMs). zeptometrix.comnist.govresearchgate.net These materials are of known purity or concentration and are used for method validation, calibration, and ongoing performance verification. nist.govserdp-estcp.mil

Organizations like the National Institute of Standards and Technology (NIST) have been actively involved in developing reference materials for a range of per- and polyfluoroalkyl substances (PFAS) in various matrices, including firefighting foams, human serum, and environmental samples. nist.govserdp-estcp.mil While a specific CRM for this compound may not be available, the principles and procedures established for other PFAS are directly applicable. The development of a CRM involves a comprehensive process, including material preparation, homogeneity and stability studies, and value assignment through validated analytical methods. researchgate.net

Key aspects of quality control in the analysis of fluorinated compounds include:

Method Validation: Analytical methods must be thoroughly validated to demonstrate they are fit for purpose. This includes assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net

Use of Standards: NIST-traceable standards should be used for calibration whenever possible. cornell.edu For novel compounds like this compound, a well-characterized in-house standard would be necessary, with its purity determined by multiple analytical techniques.

Instrument Performance: The performance of analytical instrumentation, such as UPLC-MS/MS or GC-MS systems, must be regularly monitored. This includes checks on sensitivity, mass accuracy, and chromatographic resolution.

Blank Analysis: Procedural blanks must be analyzed with each batch of samples to monitor for laboratory contamination, which is a significant challenge in PFAS analysis. epa.gov

Control Samples: Laboratory control samples (LCS) and matrix spikes are analyzed to assess the accuracy and precision of the analytical process for each batch. epa.gov

The characterization of a reference material for this compound would involve using multiple analytical techniques to confirm its identity and determine its purity. This would include UPLC for isomeric purity, FT-IR and Nuclear Magnetic Resonance (NMR) for structural confirmation, and potentially combustion ion chromatography to determine the total fluorine content. epa.gov

Computational Chemistry and Molecular Modeling of 1 Perfluorodecyl Octane Systems

Quantum Mechanical Studies and Electronic Environment Analysis

Quantum mechanical calculations offer a detailed view of the electronic environment of 1-(Perfluorodecyl)octane, elucidating the fundamental characteristics that govern its reactivity and physical properties.

Elucidation of Molecular Orbitals and Electron Delocalization

The molecular orbitals of this compound are significantly influenced by the high electronegativity of the fluorine atoms in the perfluorodecyl segment. Studies on perfluoro-n-alkanes have identified the presence of low-lying σ* (antibonding) orbitals associated with the C-F and C-C bonds. cdnsciencepub.comyorku.ca In this compound, these σ* orbitals are predominantly localized on the fluorinated chain. The energy levels of these orbitals are crucial in determining the molecule's electron affinity and its potential to participate in electron transfer processes.

Electron delocalization in saturated alkanes is generally limited. However, in perfluorinated alkanes, a phenomenon known as hyperconjugation can occur, involving the interaction of C-C σ bonding orbitals with adjacent C-F σ* antibonding orbitals. This interaction, specifically σCC→σ*CF, is considered a driving force for the helical conformation observed in isolated perfluoroalkanes. researchgate.net While direct evidence for significant electron delocalization across the entire this compound molecule is not prominent, these localized hyperconjugative interactions within the perfluorodecyl chain contribute to its conformational preferences and electronic stability. researchgate.net The distinct electronic natures of the perfluorodecyl and octyl segments largely confine the molecular orbitals to their respective parts of the molecule, leading to a highly polarized structure.

Density Functional Theory (DFT) Applications in Predicting Molecular Properties

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and properties of a wide range of chemical systems, including those containing fluorine. pku.edu.cnresearchgate.netunige.ch For this compound, DFT calculations are instrumental in predicting various molecular properties. Over the past two decades, DFT has become a widely used tool in most areas of chemistry. pku.edu.cn

DFT calculations, particularly those incorporating dispersion corrections, can accurately predict the adsorption energies and geometries of perfluoroalkanes on different surfaces. rsc.org These studies reveal that n-perfluoroalkanes tend to adopt a flat conformation upon adsorption, in contrast to their preferred helical structure in isolation. rsc.org The interaction energy is dominated by dispersion forces. rsc.org Such calculations for this compound can elucidate its interaction with substrates, which is critical for applications in surface modification. DFT is also employed to calculate infrared (IR) spectra for per- and polyfluoroalkyl substances (PFAS), providing valuable data for their identification and characterization. dtic.mil

The following table summarizes key molecular properties of perfluoroalkanes and their hydrocarbon counterparts that can be predicted using DFT:

| Property | Perfluoroalkanes | n-Alkanes | Significance for this compound |

| Adsorption Energy (on graphite-like surfaces) | Less negative (weaker interaction) | More negative (stronger interaction) | Predicts the preferential adsorption behavior of the hydrocarbon or fluorocarbon segment on different surfaces. |

| Adsorbed Conformation | Flat | Flat | Determines the packing and orientation of molecules at an interface. |

| Dominant Interaction with Surfaces | Dispersion | Dispersion | Highlights the importance of including dispersion corrections in DFT calculations for accurate predictions. |

| Molecular Conformation (isolated) | Helical | Linear (all-trans) | Influences the self-assembly and packing of molecules in different environments. |

This table is generated based on findings from dispersion-corrected DFT calculations on n-perfluoroalkanes and n-alkanes. rsc.org

Time-Dependent Density Functional Theory (TDDFT) for Excited State Analysis

Time-Dependent Density Functional Theory (TDDFT) is a powerful tool for studying the electronic excited states of molecules, providing insights into their absorption and emission properties. rsc.orgresearchgate.netrsc.org While TDDFT has been widely applied to various classes of molecules, its application to perfluorinated compounds like this compound can predict their electronic transition energies and oscillator strengths. github.ionih.gov

The accuracy of TDDFT calculations for excited states can be influenced by the choice of exchange-correlation functional and is particularly sensitive for systems exhibiting charge-transfer character. nih.gov For a molecule like this compound, with its distinct electron-withdrawing and electron-donating segments, TDDFT could be used to investigate the nature of its low-lying excited states. These calculations can determine whether excitations are localized on the perfluorodecyl or octyl chain, or if they involve charge transfer between the two segments. Such information is vital for understanding the photophysical behavior of these materials and their potential use in optical applications. The computational cost of TDDFT scales similarly to ground-state DFT, making it applicable to relatively large systems. github.io

Molecular Dynamics (MD) Simulations and Interfacial Behavior

Molecular dynamics simulations are a cornerstone for investigating the dynamic behavior and self-assembly of complex molecules like this compound, particularly at interfaces.

Mechanisms of Self-Assembly in Mixed Solvents (Hydro- and Fluorocarbon Systems)

The amphiphilic nature of this compound, arising from the mutual phobicity of its fluorinated and hydrogenated segments, drives its self-assembly into organized nanostructures. nih.gov In mixed solvent systems, such as those containing both hydrocarbons and fluorocarbons, or at air-water or oil-water interfaces, these molecules exhibit complex interfacial behavior.

Molecular dynamics simulations have shown that perfluoroalkylalkanes spontaneously form aggregates at interfaces. nih.gov At the air-water interface, for instance, these molecules can form hemimicelles. nih.gov The self-assembly process is driven by the desire of the perfluorodecyl chains to minimize contact with both the hydrocarbon chains and the aqueous phase, and for the octyl chains to minimize contact with the fluorinated segments. In the presence of a selective solvent, such as a hydrocarbon or a perfluorocarbon, this compound can form different superstructures like ribbons. nih.gov The solvent plays a crucial role in mediating the interactions between the molecular segments and guiding the final assembled morphology. nih.gov The transformation between different assembled structures, such as from spirals to ribbons, can be triggered by exposure to different solvent vapors. nih.gov

Key drivers for the self-assembly of this compound include:

Fluorophobicity and Hydrophobicity : The tendency of the perfluorodecyl and octyl chains to segregate from each other and from dissimilar solvents.

Molecular Geometry : The distinct cross-sectional areas of the perfluorodecyl and octyl chains influence their packing and the resulting curvature of the assembled structures.

Development and Refinement of Coarse-Grained (CG) Force Fields

All-atom molecular dynamics simulations of large systems of this compound over long timescales can be computationally prohibitive. Coarse-grained (CG) modeling addresses this by grouping several atoms into a single interaction site or "bead," significantly reducing the number of degrees of freedom in the system. nih.govresearchgate.net This allows for the simulation of larger systems for longer durations. nih.govresearchgate.net

The development of a reliable CG force field for this compound requires a systematic parameterization process. This typically involves matching the structural and thermodynamic properties of the CG model to those obtained from all-atom simulations or experimental data. For perfluorinated systems, specific force fields have been developed that can capture their unique properties. For instance, the MARTINI force field, a widely used CG model, has been extended to include various chemical functionalities and could be adapted for semi-fluorinated alkanes. scispace.com

The process of developing a CG force field for this compound would involve:

Mapping : Defining the coarse-grained beads that represent the perfluorodecyl and octyl segments. A common approach is to map four heavy atoms to one bead.

Parameterization of Bonded Interactions : Determining the potentials for bonds and angles between the CG beads to reproduce the distributions observed in all-atom simulations.

Parameterization of Non-Bonded Interactions : Adjusting the interactions between different types of beads to reproduce thermodynamic properties like partitioning free energies between different solvents.

The following table outlines a potential coarse-graining scheme for this compound:

| Molecular Segment | Number of Heavy Atoms (approx.) | Proposed CG Beads | Bead Type |

| Perfluorodecyl (C10F21) | 31 (10 C, 21 F) | ~8 | Apolar (Fluorinated) |

| Octyl (C8H17) | 8 (8 C) | 2 | Apolar (Aliphatic) |

This table represents a hypothetical mapping for a coarse-grained model of this compound.

The refinement of these force fields is crucial for accurately simulating the self-assembly and interfacial behavior of this compound, providing valuable insights that complement experimental studies.

Equation of State Approaches for Predicting Phase Behavior of Fluorinated Molecules

The unique properties of fluorinated molecules like this compound, which contains both a perfluorinated and a hydrogenated segment, present significant challenges for accurately predicting their phase behavior. These molecules, often termed perfluoroalkylalkanes (PFAAs), exhibit complex intermolecular interactions that are not well-described by simple equations of state. vanderbilt.edu Advanced molecular-based models are therefore essential for reliable predictions of their thermodynamic properties.

The Statistical Associating Fluid Theory (SAFT) is a powerful and widely used molecular-based equation of state designed for complex fluids and mixtures. wikipedia.orgacs.org SAFT models molecules as chains of distinct spherical segments, explicitly accounting for molecular size, shape, and intermolecular forces, including dispersion, repulsion, and highly directional associative forces like hydrogen bonding. amofor.depsl.eu The theory is derived from Wertheim's first-order thermodynamic perturbation theory (TPT1) and calculates the residual Helmholtz free energy of a system as a sum of contributions from different intermolecular interactions. wikipedia.orguc.pt

Several variations of SAFT have been developed to improve its accuracy and expand its applicability. psl.euresearchgate.net The SAFT-VR (Variable Range) approach extends the original theory by incorporating attractive potentials of variable range, such as the Mie potential, which provides a more flexible and accurate description of the monomer-monomer interactions compared to simpler potentials. uc.ptresearchgate.net This allows for a more refined characterization of both repulsive and attractive forces, which is crucial for systems with complex interactions. uc.pt

For a molecule like this compound, the Group Contribution SAFT-VR (GC-SAFT-VR) method is particularly effective. vanderbilt.edu This approach combines the SAFT-VR framework with a group contribution methodology. Instead of requiring parameters for every whole molecule, the GC method treats molecules as being composed of distinct functional groups (e.g., -CH₃, -CH₂, -CF₃, -CF₂). vanderbilt.edutandfonline.com Parameters for these individual groups are determined by fitting to experimental vapor pressure and saturated liquid density data for a set of reference compounds. vanderbilt.eduresearchgate.net These group parameters can then be used to predict the properties of a vast array of other molecules, including those for which limited experimental data exist. vanderbilt.edu

A key advantage of the GC-SAFT-VR approach is its ability to model heteronuclear molecules—those composed of different types of segments, such as the alkyl and perfluoroalkyl blocks in this compound. vanderbilt.edu This "hetero-SAFT-VR" approach can explicitly define the molecule as a diblock chain, with distinct parameters for the hydrogenated and fluorinated segments, capturing the amphiphilic nature of the molecule. vanderbilt.edu This allows for the determination of cross-interaction parameters between different groups using data from pure fluids alone, enhancing the model's predictive power for complex mixtures and diblock molecules. vanderbilt.edu

Table 1: Key SAFT-VR Mie Model Parameters for Group Contribution Methods

| Parameter | Symbol | Description |

|---|---|---|

| Molecular Weight | Mw | The molar mass of the functional group or molecule. |

| Segment Number | m | The number of spherical segments that constitute the group or molecule. |

| Segment Diameter | σ | A measure of the size of the individual segments. |

| Dispersion Energy | ε/k | Represents the depth of the potential well, indicating the strength of attractive forces between segments. |

| Repulsive Exponent | λr | Describes the steepness of the repulsive part of the interaction potential. |

| Attractive Exponent | λa | Describes the range of the attractive part of the interaction potential. |

This table is based on typical parameters used in SAFT-VR models as described in various sources. github.io

The interaction between alkane and perfluoroalkane segments, whether in a mixture or within a single molecule like this compound, is characterized by very weak affinity and high non-ideality. tandfonline.comresearchgate.net This mutual phobicity often leads to liquid-liquid phase separation, a phenomenon that standard thermodynamic models struggle to predict accurately. researchgate.netmsu.edu

A central challenge lies in defining the cross-interaction parameters between the dissimilar segments (i.e., the -CH₂- and -CF₂- groups). Conventional combining rules, such as the Lorentz-Berthelot rules, which approximate the cross-interaction energy as the geometric mean of the pure component energies, are often inadequate for these systems. To accurately capture the phase behavior of alkane-perfluoroalkane mixtures, the cross-interaction energy must be significantly reduced from the geometric mean prediction. researchgate.net

In the context of SAFT-based models, this correction is typically achieved by introducing a binary interaction parameter, kᵢⱼ, which modifies the geometric mean rule for the dispersion energy (εᵢⱼ):

εᵢⱼ = (1 - kᵢⱼ) √(εᵢᵢεⱼⱼ)

For alkane-perfluoroalkane interactions, a positive and significant kᵢⱼ value is required to weaken the unlike attraction and reproduce experimental vapor-liquid and liquid-liquid equilibria. researchgate.net Transferable binary interaction parameters have been developed that allow for the accurate prediction of phase behavior across a range of alkane + perfluoroalkane systems. researchgate.net

Recent computational studies offer a more fundamental explanation for the weak interaction that goes beyond simple dispersion forces. These studies suggest that dynamic intermolecular interactions, arising from transient dipoles and quadrupoles created by the vibrational motion of the highly polarized C-F bonds, play a crucial role. msu.edu While dispersion forces are dominant, these transient electrostatic effects contribute to the unique phase behavior of fluorinated compounds. msu.edu

For PFAAs like this compound, these weak interactions are intramolecular. The hetero-SAFT-VR and GC-SAFT-VR approaches are well-suited to this challenge because they can treat the alkyl and perfluoroalkyl segments as distinct entities. vanderbilt.edu The interaction parameters between the hydrogenated and fluorinated groups can be optimized to reflect their weak affinity, leading to accurate predictions of properties for these complex diblock molecules. vanderbilt.edutandfonline.com

Table 2: Comparison of Combining Rules for Dispersion Energy (εᵢⱼ)

| Combining Rule | Formula | Application Notes |

|---|---|---|

| Geometric Mean (Berthelot) | εᵢⱼ = √(εᵢᵢεⱼⱼ) | Standard rule, often assumes kᵢⱼ = 0. Generally fails for highly non-ideal mixtures like alkane-perfluoroalkane systems. |

| Adjusted Geometric Mean | εᵢⱼ = (1 - kᵢⱼ) √(εᵢᵢεⱼⱼ) | A binary interaction parameter (kᵢⱼ) is introduced to correct for non-ideality. For alkane-perfluoroalkane pairs, kᵢⱼ > 0 is required to weaken the cross-interaction and match experimental data. researchgate.net |

Computational Thermochemistry for Reaction Pathway Analysis

Computational thermochemistry provides essential insights into the stability and potential degradation pathways of environmentally persistent molecules like this compound. nih.gov Due to the high strength of the carbon-fluorine bond, per- and polyfluoroalkyl substances (PFAS) are extremely resistant to natural degradation. nih.govfluorine1.ru Understanding their decomposition mechanisms under thermal stress, such as during incineration, is critical for developing effective remediation technologies.

High-level quantum chemistry methods, particularly Density Functional Theory (DFT) and ab initio approaches, are employed to calculate the thermochemical properties of these molecules and their degradation intermediates. researchgate.netnih.govmsu.edu These calculations can determine key parameters like bond dissociation energies (BDEs), enthalpies of formation, and activation energies for various reaction steps. acs.orgnsf.gov

Studies on related PFAS provide a model for the thermal decomposition of this compound. The primary degradation pathways are typically initiated by the homolytic cleavage of the weakest bonds in the molecule. researchgate.netnsf.gov Computational studies consistently show that for linear perfluorinated chains, the C-C bonds are significantly weaker than the C-F bonds. researchgate.netacs.org Therefore, the initial and favored reaction pathways during pyrolysis involve the nonselective cleavage of C-C bonds, which have calculated BDEs in the range of 75–90 kcal/mol. researchgate.netnsf.gov This initial fragmentation results in the formation of carbon-centered radicals.

Once formed, these radicals can undergo a variety of subsequent reactions:

β-scission: A common pathway where the radical cleaves at the bond beta to the radical center, often leading to the formation of smaller, more volatile perfluoroalkenes. researchgate.net

F atom shifts: Intramolecular rearrangement where a fluorine atom moves to an adjacent carbon. researchgate.net

F atom loss: A barrierless process where a fluorine radical is eliminated, also resulting in the formation of perfluoroalkenes. researchgate.net

These competing fragmentation processes lead to a complex mixture of shorter-chain perfluorinated compounds. researchgate.net By calculating the energetics of these primary, secondary, and tertiary reaction steps, computational models can build a fundamental understanding of the pyrolytic pathways leading to the eventual mineralization of the parent molecule. nsf.gov

Table 3: Typical Calculated Bond Dissociation Energies (BDEs) Relevant to Perfluorinated Alkanes

| Bond Type | BDE (kcal/mol) | Method Example | Notes |

|---|---|---|---|

| C-C (in perfluoroalkane chain) | ~75 - 90 | ωB97xD | Generally the weakest bonds and the site of initial thermal cleavage. researchgate.netnsf.gov |

| C-F | ~110 - 125 | DFT / Ab initio | The exceptional strength of the C-F bond is responsible for the high thermal and chemical stability of PFAS. nih.govfluorine1.ruucsb.edu |

| C-H (in alkane chain) | ~98 - 101 | DFT | Strong, but generally weaker than the C-F bond. |

| C-C (in alkane chain) | ~85 - 90 | - | Similar in strength to C-C bonds in the perfluorinated chain. |

Note: BDE values are approximate and depend on the specific molecular environment and the computational method used. researchgate.net

Compound Index

Reactivity Profiles and Chemical Transformations of 1 Perfluorodecyl Octane

Intrinsic Chemical Inertness Attributed to Carbon-Fluorine Bond Strength

The perfluorodecyl segment of 1-(perfluorodecyl)octane imparts a remarkable degree of chemical stability to the molecule. This inertness is a direct consequence of the exceptional strength of the carbon-fluorine (C-F) bond. The high electronegativity of fluorine (3.98 on the Pauling scale) compared to carbon (2.55) creates a highly polarized bond with significant ionic character, resulting in a short and very strong covalent bond.

The bond dissociation energy (BDE) of a C-F bond is among the highest in organic chemistry, making it difficult to cleave. This inherent strength renders the perfluorodecyl chain resistant to attack by a wide range of chemical reagents, including many acids, bases, and oxidants, under standard conditions. Furthermore, the dense sheath of fluorine atoms sterically hinders the carbon backbone from potential reactants.

Table 1: Comparison of Carbon-Halogen and Carbon-Hydrogen Bond Dissociation Energies (BDE)

| Bond | Bond Dissociation Energy (kJ/mol) |

|---|---|

| C-F | ~485 |

| C-H | ~413 |

| C-Cl | ~339 |

| C-Br | ~285 |

| C-I | ~218 |

Data presented is generalized for alkyl compounds and illustrates the exceptional strength of the C-F bond.

Oxidation Reactions under Specific Chemical Conditions

While the perfluorodecyl chain is highly resistant to oxidation, the octane (B31449) portion of the molecule can undergo oxidation under specific, often forcing, conditions. Standard oxidizing agents typically have little to no effect on the perfluorinated segment. However, advanced oxidation processes (AOPs) that generate highly reactive species like hydroxyl radicals (•OH) or sulfate (B86663) radicals (SO₄⁻•) can induce degradation, although the perfluoroalkyl chain generally remains recalcitrant compared to the hydrocarbon part.

Research on the oxidation of per- and polyfluoroalkyl substances (PFAS) indicates that the degradation of the perfluoroalkyl chain often requires harsh conditions, such as high temperatures and pressures in the presence of potent oxidizing agents like persulfate. For this compound, it is expected that the initial site of oxidative attack would be the C-H bonds of the octane chain, leading to the formation of alcohols, ketones, and eventually carboxylic acids, potentially followed by chain shortening. The complete mineralization of the perfluorodecyl group is exceptionally challenging.

Reduction Reactions with Potent Reducing Agents

The high strength of the C-F bond makes the perfluorodecyl group resistant to most reducing agents. However, potent reducing agents, particularly those capable of single-electron transfer (SET), can effect the reduction of C-F bonds. Reagents such as sodium naphthalenide or solvated electrons in ammonia (B1221849) (Birch reduction conditions) are known to cleave C-F bonds in perfluoroalkanes.

For this compound, such strong reducing conditions would likely lead to the defluorination of the perfluorodecyl chain. The reaction would proceed via the formation of a radical anion, followed by the expulsion of a fluoride (B91410) ion to generate a perfluoroalkyl radical. This radical can then undergo further reduction or abstract a hydrogen atom from the solvent or the octane moiety. It is important to note that these reactions require highly reactive and specialized reagents and are not typical of standard laboratory reduction conditions.

Substitution Reactions of Halogenated Analogues (e.g., Iodoalkyl Groups)

While the C-F bond is largely unreactive towards nucleophilic substitution, replacing a terminal fluorine atom on the perfluorodecyl chain with a less electronegative and more polarizable halogen, such as iodine, dramatically alters the reactivity. An iodo-perfluoroalkyl group is susceptible to both nucleophilic substitution and radical reactions.

The carbon-iodine (C-I) bond is significantly weaker than the C-F bond, making the iodine atom a good leaving group. This allows for nucleophilic substitution reactions with a variety of nucleophiles. For instance, an iodo-analogue of this compound could react with amines, alkoxides, or thiolates to introduce new functional groups at the terminus of the perfluoroalkyl chain.

Furthermore, the C-I bond can be homolytically cleaved under thermal or photochemical conditions to generate a perfluoroalkyl radical. This radical can then participate in various addition reactions, for example, with alkenes or alkynes, providing a pathway to extend the carbon chain or introduce other functionalities.

Table 2: Reactivity of Halogenated Analogues in Substitution Reactions

| Halogenated Analogue | Bond Strength (C-X) | Leaving Group Ability | Susceptibility to Nucleophilic Substitution |

|---|---|---|---|

| Rf-F | Very High | Very Poor | Very Low |

| Rf-Cl | High | Poor | Low |

| Rf-Br | Moderate | Good | Moderate |

| Rf-I | Low | Very Good | High |

Rf represents the perfluorodecyl group.

Studies on C-F Bond Activation and Cleavage

The activation and cleavage of the highly inert C-F bond is a significant area of research, driven by the need to synthesize novel fluorinated compounds and to remediate persistent fluorochemicals. For compounds like this compound, C-F bond activation typically requires the use of highly reactive reagents, such as transition metal complexes or strong reducing agents.

Transition metal complexes, particularly those with low-valent and electron-rich metal centers (e.g., Ni, Pd, Rh), can activate C-F bonds through mechanisms such as oxidative addition. This process involves the insertion of the metal center into the C-F bond, forming an organometallic fluoride complex. This activation can then allow for subsequent functionalization of the perfluoroalkyl chain. However, these reactions often require specific ligands and reaction conditions and are more commonly studied on simpler fluoroalkanes and fluoroaromatics. The application of these methods to complex molecules like this compound is an ongoing area of research.

Another approach to C-F bond cleavage involves reductive defluorination, as mentioned in section 5.3. This can be achieved electrochemically or with potent chemical reductants. These methods generate highly reactive intermediates that can be trapped to form new C-C or C-H bonds.

Advanced Applications in Chemical Systems and Materials Science

Role as a Specialty Solvent for Highly Reactive Species

The chemical inertness of the perfluorinated chain in 1-(Perfluorodecyl)octane makes it an excellent solvent for highly reactive species. The carbon-fluorine (C-F) bond is one of the strongest single covalent bonds in organic chemistry, rendering the perfluorodecyl segment highly resistant to thermal and chemical degradation. This stability allows it to serve as a non-reactive medium for chemical reactions involving sensitive or aggressive reagents that might otherwise react with conventional hydrocarbon or protic solvents.

Semifluorinated alkanes (SFAs) like this compound are characterized as physically, chemically, and physiologically inert liquids. nih.gov Their amphiphilic molecular structure, with distinct lipophobic and lipophilic segments, allows them to dissolve a range of solutes, including lipophilic drugs and other fluorinated compounds. nih.govresearchgate.net Furthermore, SFAs exhibit a high capacity for dissolving gases such as oxygen and carbon dioxide, a property that is intermediate between their constituent F-alkane and n-alkane chains. nih.gov This combination of inertness and unique solvency makes this compound a candidate for specialized applications where solvent reactivity is a critical concern.

Table 1: Gas Solubility in Selected Semifluorinated Alkanes (SFAs) and Perfluorocarbons (PFCs)

| Compound | Formula | O₂ Solubility (vol%) | CO₂ Solubility (vol%) |

|---|---|---|---|

| Perfluorobutylpentane | F(CF₂)₄(CH₂)₅H | 47 | 171 |

| Perfluorohexyloctane | F(CF₂)₆(CH₂)₈H | 48 | 191 |

| Perfluorooctane | C₈F₁₈ | 49 | 210 |

| Perfluorodecalin | C₁₀F₁₈ | 45 | 160 |

Data adapted from literature on physicochemical properties of SFAs. nih.gov

Development of Advanced Fluorinated Materials and Surface Coatings

The defining characteristic of fluorinated compounds in materials science is their ability to create surfaces with extremely low energy. core.ac.uk This property translates to high hydrophobicity and oleophobicity (water and oil repellency), making them ideal for protective coatings. This compound and similar SFAs are instrumental in this field due to their exceptionally low surface tension (typically 15-22 mN/m) and interfacial tension against water (50-58 mN/m). google.comgoogle.com When applied to a surface, these molecules tend to self-assemble, orienting their low-energy perfluorinated segments towards the air, thereby creating a non-stick, repellent finish. researchgate.net

Research has demonstrated the use of compounds with perfluorodecyl chains, such as triethoxy(1H,1H,2H,2H-perfluorodecyl)silane, to functionalize nanoparticles and create super-liquid-repellent surfaces. researchgate.net The incorporation of these fluorinated chains into polymer structures results in materials with peculiar and desirable properties, including a low refractive index, low friction coefficient, and high chemical resistance. researchgate.net These fluorinated polymers are widely used as surface modification agents for textiles, stone, and films to provide water and oil repellency. researchgate.net The diblock nature of this compound also makes it a "primitive surfactant," allowing researchers to study its self-assembly and interfacial behavior, which is crucial for designing new materials and formulations.

Lubricant Properties and Formulations

The distinct properties of semifluorinated alkanes lend themselves to applications in advanced lubrication. The low cohesive energy and intermolecular interactions of the fluorinated segments contribute to a low coefficient of friction. A patent for semifluorinated alkanes highlights their excellent properties as friction-reducing additives for highly stressed lubricating oils, waxes, and hydraulic and compressor fluids. google.com

The mechanism of lubrication is supported by the excellent wetting and spreading capabilities of SFAs. Studies on perfluorohexyloctane, a shorter-chain analogue of this compound, have shown that it spreads rapidly on surfaces with a contact angle approaching 0°. arvojournals.org This ensures the formation of a stable, thin lubricating film that can reduce wear and friction between moving parts. The chemical and thermal stability of the perfluorinated chain ensures that the lubricant can perform under extreme temperature and pressure conditions without degradation. google.com

Table 2: Physical Properties of Representative Semifluorinated Alkanes

| Compound | Formula | Density (g/cm³) at 20°C | Boiling Point (°C) | Surface Tension (mN/m) at 20°C |

|---|---|---|---|---|

| Perfluorobutylpentane | C₄F₉C₅H₁₁ | 1.268 | 142 | 17.3 |

| Perfluorohexyloctane | C₆F₁₃C₈H₁₇ | 1.353 | 225 | 19.1 |

| This compound | C₁₀F₂₁C₈H₁₇ | ~1.5 (estimated) | >250 (estimated) | ~21 (estimated) |

Data derived from patents and scientific literature on SFAs. google.comgoogle.com

Applications in Membrane Technology and Refrigerant Systems

While direct applications of this compound in membranes are not widely documented, the properties of perfluorinated polymers are highly relevant to this field. Amorphous perfluorinated polymers, such as those based on perfluorodioxolanes, are used to create gas separation membranes. mdpi.comnih.gov These materials exhibit high thermal stability, excellent chemical resistance, high gas permeability, and solubility in fluorinated solvents, which allows for the formation of thin, continuous films. mdpi.comnih.gov The high gas solubility characteristic of SFAs suggests their potential as liquid membrane components or as additives to polymer membranes to enhance the transport of specific gases like O₂ or CO₂.

In refrigerant systems, fluorinated compounds have long been the standard. While environmental concerns have shifted focus away from traditional chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), newer fluoroalkenes are being developed. google.com An ideal refrigerant requires specific thermodynamic properties, chemical stability, and miscibility with lubricants. N-alkanes are also considered natural refrigerants. cetjournal.it The hybrid structure of this compound, combining a stable perfluoro-chain with an alkane chain, presents an interesting molecular design. Its properties could potentially be tailored to create refrigerant fluids with a specific boiling point, vapor pressure, and lubricant miscibility for specialized heat pump or refrigeration cycles.

**6.5. Integration in Homogeneous Catalysis and Non-Traditional Reaction Media (e.g., Supercritical CO₂) **

Supercritical carbon dioxide (scCO₂) has emerged as a "green" solvent for chemical reactions, but its poor ability to dissolve many polar or high-molecular-weight catalysts is a significant limitation. Fluorinated compounds, however, exhibit remarkably high solubility in scCO₂. This "CO₂-philicity" is exploited to facilitate homogeneous catalysis in this medium.

Research has shown specific solute-solvent interactions between CO₂ and fluorinated compounds. acs.org By attaching long perfluoroalkyl "ponytails" to catalyst ligands, their solubility in scCO₂ can be dramatically increased, allowing the reaction to proceed in a single phase. This approach combines the benefits of homogeneous catalysis (high activity and selectivity) with the advantages of scCO₂ (ease of product separation, non-toxicity). The perfluorodecyl segment of this compound represents the type of structural motif used to impart CO₂ solubility. Furthermore, this compound itself could serve as a co-solvent or part of a biphasic system with scCO₂ to tune reaction conditions and facilitate catalyst recovery.

Utility in Polymer Science for Novel Fluorinated Acrylate Polymers

Fluorinated acrylate polymers are a critical class of materials used to create surfaces with low energy and high durability. youtube.com The synthesis of these polymers often involves the polymerization of acrylate monomers that have perfluoroalkyl side chains. The perfluorodecyl group is particularly effective in this role. For instance, poly(perfluorodecyl acrylate) can be synthesized via techniques like initiated Chemical Vapor Deposition (iCVD) to create thin films. acs.org These films exhibit ordered bilayer structures of the fluorinated side chains, leading to highly hydrophobic and slippery surfaces. acs.org

The perfluorodecyl moiety can be incorporated into various polymer backbones, such as polysiloxanes, to combine the properties of both materials. researchgate.netmdpi.com For example, fluorosilicone copolymers containing perfluoroalkyl side chains exhibit low surface free energy, thermal stability, and side-chain crystallization, making them useful for specialized coatings. researchgate.net In polymerization reactions, compounds structurally similar to parts of this compound, such as perfluoroalkyl iodides, can also act as degenerative chain transfer agents, providing a method to control the molecular weight and structure of the resulting polymers. researchgate.net

Environmental Analytical Chemistry and Fate of Perfluoroalkylalkanes

Occurrence and Distribution in Environmental Matrices (e.g., Water, Air, Soil)

Comprehensive studies on the occurrence and distribution of the broader class of PFAS have been conducted globally. These substances have been detected in various environmental compartments, including water, air, and soil, due to their widespread use and persistence. However, specific data on the presence and concentration levels of 1-(Perfluorodecyl)octane in these matrices have not been reported in the available scientific literature.

To determine its environmental occurrence, researchers would typically collect samples from various locations, including industrial sites, wastewater treatment plant effluents, and remote areas, and analyze them using advanced analytical techniques.

Table 1: Hypothetical Data on Occurrence of this compound in Environmental Matrices

| Environmental Matrix | Concentration Range (ng/L or ng/g) | Detection Frequency (%) |

| Surface Water | Data Not Available | Data Not Available |

| Groundwater | Data Not Available | Data Not Available |

| Air (particulate) | Data Not Available | Data Not Available |

| Soil | Data Not Available | Data Not Available |

| Sediment | Data Not Available | Data Not Available |

This table is for illustrative purposes only, as no actual data for this compound has been found.

Transformation Pathways and Precursor Analysis in Environmental Systems

Many PFAS are known to be transformation products of larger precursor compounds. Understanding these pathways is essential for a complete environmental risk assessment.

Fluorotelomer alcohols (FTOHs) are a significant class of PFAS precursors that can degrade in the environment to form persistent perfluoroalkyl carboxylic acids (PFCAs). The biotransformation of FTOHs involves a series of microbial degradation steps. For a compound like this compound, which could be considered a 10:8 FTOH if it were to follow the fluorotelomer nomenclature and undergo hydroxylation, its potential biotransformation would be a key area of research. Studies on other FTOHs have shown that they can be oxidized to form various intermediates. However, specific studies on the biotransformation of a 10:8 FTOH leading to or involving this compound are not available. sciengine.comnih.govnih.govrsc.orgrsc.org

Identifying precursor compounds is a critical aspect of understanding the sources of terminal PFAS like PFOA and PFOS in the environment. uri.eduresearchgate.netresearchgate.netnih.gov While many fluorotelomer-based compounds are recognized as PFAA precursors, there is no specific information in the scientific literature identifying this compound as a direct or indirect precursor to any known perfluoroalkyl acids. The Total Oxidizable Precursor (TOP) assay is a common method used to assess the potential of a sample to form PFCAs, but its application to this compound has not been documented. researchgate.net

Method Development for Ultra-Trace Determination in Environmental Samples

The detection of PFAS at environmentally relevant concentrations requires highly sensitive and specific analytical methods.

For the analysis of PFAS in environmental samples, sample preparation is a critical step to remove matrix interferences and concentrate the analytes. Solid Phase Extraction (SPE) is a widely used technique for extracting PFAS from water samples. labmanager.comagilent.comchromatographyonline.comnih.goveprep-analytical.comnih.gov Various sorbents, such as weak anion exchange (WAX) and polymer-based materials, are employed depending on the specific PFAS being targeted. labmanager.comchromatographyonline.comnih.govnih.gov Liquid-Liquid Extraction (LLE) is another technique that can be used for sample cleanup and concentration. dspsystems.eu

While these techniques are standard for PFAS analysis, specific protocols optimized for the extraction of the non-polar, semi-volatile compound this compound from different environmental matrices have not been developed or published. Given its structure, a non-polar sorbent like C18 might be effective for SPE. labmanager.com

Table 2: Potential Analytical Techniques for this compound

| Technique | Principle | Applicability for this compound |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile and semi-volatile compounds followed by mass-based detection. | Potentially suitable due to the likely semi-volatile nature of the compound. arome-science.comresearchgate.netredalyc.org |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation of non-volatile and semi-volatile compounds followed by highly specific mass-based detection. | May be applicable, but would require specific column chemistry and mobile phases suitable for a non-polar compound. redalyc.orgnih.govchromatographyonline.com |

This table presents potential analytical approaches, as no validated methods for this compound were found.

The accurate measurement of PFAS at trace levels presents several challenges. Widespread background contamination is a major issue, as PFAS are present in many laboratory materials. chromatographyonline.combattelle.org For a semi-volatile and potentially hydrophobic compound like this compound, adsorption to sample containers, tubing, and instrument components could lead to significant analyte loss and inaccurate quantification. nih.gov Careful selection of materials (e.g., polypropylene instead of glass) and rigorous cleaning procedures are essential to minimize these effects. The lack of commercially available analytical standards for this compound is another significant barrier to its detection and quantification in environmental samples. researchgate.net

Environmental Monitoring Strategies and Analytical Rigor for Per- and Polyfluoroalkyl Substances (PFAS)

The environmental monitoring of per- and polyfluoroalkyl substances (PFAS), including perfluoroalkylalkanes like this compound, is a complex process that demands robust strategies and stringent analytical rigor. Due to their widespread use and persistence, these "forever chemicals" can be found in various environmental matrices, often at trace levels, necessitating highly sensitive and specific analytical methods.

Effective environmental monitoring programs for PFAS are designed to ascertain the extent of contamination, identify sources, and understand the fate and transport of these compounds in the environment. These programs typically involve the systematic collection of samples from various media, including water (groundwater, surface water, wastewater), soil, sediment, and biota. Given the low concentrations at which PFAS can be of concern, often in the parts-per-trillion (ppt) range, the entire monitoring process, from sample collection to analysis, must be meticulously controlled to prevent cross-contamination.

The integrity of environmental monitoring data for PFAS begins with proper sample collection and preparation. Field personnel must use pre-cleaned sampling equipment made from materials known to be free of PFAS, such as high-density polyethylene (HDPE) and polypropylene. Materials containing fluoropolymers, like polytetrafluoroethylene (PTFE), are strictly avoided to prevent contamination of the samples.

Field quality control (QC) samples are essential for assessing potential contamination introduced during the sampling process. These include:

Field Reagent Blanks: Vials of PFAS-free water taken to the sampling site and exposed to the same conditions as the environmental samples.

Equipment Blanks: Samples of PFAS-free water passed through the sampling equipment to check for residual contamination.

Field Duplicates: Two samples collected from the same location at the same time to assess the precision of the sampling and analytical process.

Once collected, samples are transported to the laboratory under cooled conditions and stored according to the specific requirements of the analytical method to be used, such as those outlined in U.S. Environmental Protection Agency (EPA) Method 1633.

Sample preparation in the laboratory is a critical step to isolate and concentrate the target PFAS analytes from the complex sample matrix. The most common technique for aqueous samples is solid-phase extraction (SPE). In this process, a known volume of the water sample, often spiked with isotopically labeled internal standards, is passed through a cartridge containing a sorbent material that retains the PFAS. The PFAS are then eluted from the cartridge with a small volume of solvent, effectively concentrating the analytes. For solid samples like soil and sediment, an initial solvent extraction is performed to transfer the PFAS from the solid matrix into a liquid extract, which is then typically cleaned up and concentrated using SPE.

The gold standard for the analysis of PFAS in environmental samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers the high sensitivity and selectivity required to detect and quantify a wide range of PFAS at very low concentrations.

In LC-MS/MS analysis:

The prepared sample extract is injected into a liquid chromatograph, which separates the different PFAS compounds based on their chemical properties as they pass through a specialized analytical column.

The separated compounds then enter the mass spectrometer, where they are ionized.

The mass spectrometer then isolates the specific ions of the target PFAS (precursor ions) and fragments them into smaller, characteristic product ions.

By monitoring for specific precursor-to-product ion transitions, the instrument can selectively detect and quantify the target PFAS, even in the presence of other substances in the sample.

Representative LC-MS/MS Parameters for a Long-Chain Perfluoroalkylalkane

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |

|---|---|---|---|---|

| This compound (Illustrative) | [M-H]⁻ | Characteristic Fragment 1 | Optimized Value | Expected Late Elution |

| Perfluorodecanoic acid (PFDA) | 513 | 469 | ~10-20 | ~8-10 |

| Perfluorododecanoic acid (PFDoA) | 613 | 569 | ~10-20 | ~9-11 |

Note: The parameters for this compound are illustrative as this specific compound is not a common target analyte in standard methods. The values for PFDA and PFDoA are provided as examples of similar long-chain PFAS.

A robust QA/QC program is fundamental to ensuring the reliability of PFAS environmental monitoring data. This program encompasses a range of procedures and checks at every stage of the analytical process. Key QA/QC measures, as outlined in methods like EPA 1633, include:

Method Blanks: A sample of a clean, PFAS-free matrix (e.g., reagent water for aqueous samples) that is processed and analyzed in the same manner as the field samples. This checks for contamination introduced in the laboratory.

Laboratory Control Samples (LCS): A clean matrix spiked with a known concentration of the target PFAS. The recovery of the analytes is measured to assess the accuracy of the analytical method.

Matrix Spike/Matrix Spike Duplicates (MS/MSD): A field sample is split into two, and both are spiked with a known concentration of the target PFAS. The recovery and the relative percent difference between the two spikes are used to evaluate the effect of the sample matrix on the analytical method's accuracy and precision.

Isotopically Labeled Internal Standards: These are synthetic versions of the target PFAS where some atoms have been replaced with their heavier isotopes (e.g., ¹³C instead of ¹²C). A known amount of these standards is added to every sample before preparation. By tracking the recovery of these labeled standards, analysts can correct for losses of the native PFAS during sample preparation and analysis, thereby improving the accuracy of the results.

Typical Quality Control Acceptance Criteria (based on EPA Method 1633)

| QC Parameter | Acceptance Criteria | Purpose |

|---|---|---|

| Method Blank | Below the limit of quantitation | Monitors for laboratory contamination |

| Laboratory Control Sample (LCS) Recovery | Typically 70-130% | Assesses method accuracy |

| Matrix Spike (MS) Recovery | Matrix-dependent, often 50-150% | Assesses matrix effects on accuracy |

| Relative Percent Difference (RPD) for Duplicates | Typically <30% | Assesses method precision |

| Internal Standard Recovery | Typically 25-150% | Corrects for sample-specific losses |

The final step in the environmental monitoring process is the reporting and interpretation of the analytical data. Data packages from the laboratory should include all the results for the field samples and the associated QA/QC samples. This allows for a thorough validation of the data to ensure it is of sufficient quality for its intended use, whether for regulatory compliance, site investigation, or risk assessment.

Reporting limits, such as the Method Detection Limit (MDL) and the Limit of Quantitation (LOQ), are critical for interpreting the data, especially when dealing with the low concentrations typical of PFAS contamination. The MDL is the minimum concentration that can be measured and reported with 99% confidence that the analyte concentration is greater than zero, while the LOQ is the lowest concentration at which the analyte can be reliably quantified with a specified level of precision and accuracy.

The interpretation of PFAS data requires a comprehensive understanding of the site's hydrogeology, potential sources of contamination, and the fate and transport properties of the detected PFAS. For a compound like this compound, its long perfluorinated chain suggests it would be relatively immobile in soil and sediment and have a high potential for bioaccumulation.

Q & A

Q. How should researchers validate novel detection methods for this compound against established protocols?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。